molecular formula C16H14O4 B191012 Dihydroformononetin CAS No. 4626-22-6

Dihydroformononetin

Cat. No. B191012
CAS RN: 4626-22-6
M. Wt: 270.28 g/mol
InChI Key: INYISIYHXQDCPK-UHFFFAOYSA-N
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Description

Dihydroformononetin (DHF) is a type of isoflavone, a naturally occurring compound found in various plants such as red clover, soybeans, and chickpeas. DHF has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with estrogen receptors.

Scientific research applications

Anticancer Properties

Dihydroformononetin, a derivative of formononetin, has shown promise in cancer research. Formononetin, primarily sourced from red clovers and the Chinese herb Astragalus membranaceus, exhibits significant anticancer potential. It functions by modulating various signaling pathways, leading to apoptosis and cell cycle arrest, and suppressing cell proliferation and invasion. Studies indicate that when used with chemotherapy drugs, formononetin enhances anticancer effects through synergistic interactions (Tay et al., 2019).

Metabolism in Humans

Research on the metabolism of formononetin in humans revealed the presence of new reduced metabolites, such as dihydroformononetin, in urine samples after ingestion of red clover dietary supplements. This finding suggests a metabolic pathway for formononetin and its derivatives in the human body (Heinonen, Wähälä, & Adlercreutz, 2004).

Alzheimer's Disease Treatment

Formononetin has been investigated for its therapeutic potential in Alzheimer's disease. A network pharmacological analysis identified key targets and mechanisms of formononetin in Alzheimer's treatment, including its interaction with estrogen receptor alpha and tumor protein p53. These interactions suggest potential pathways through which formononetin could be beneficial in treating Alzheimer’s (Xiao et al., 2019).

Cognitive Impairment in Diabetic Mice

In a study involving streptozotocin-induced diabetic mice, formononetin treatment showed a protective effect on cognitive impairment. The compound improved learning and memory abilities and regulated biomarkers related to oxidative stress and inflammation. This suggests the potential of formononetin in managing cognitive deficits associated with diabetes (Wang et al., 2018).

Osteosarcoma Treatment

Bioinformatic and experimental assays have explored the anti-cancer targets of formononetin in osteosarcoma. The compound affects key targets and signaling pathways, suggesting its potential as a biomarker for screening and treating osteosarcoma (Hu et al., 2019).

Breast Cancer Cells

In vitro studies have demonstrated that formononetin, when combined with metformin, acts synergistically to inhibit the growth of MCF-7 breast cancer cells. This finding opens up possibilities for its use in combination therapy for breast cancer treatment (Xin et al., 2019).

Neuroinflammation and Estrogen Receptor Expression

Formononetin has been found to inhibit neuroinflammation and increase estrogen receptor beta protein expression in microglia, suggesting its potential for neuroprotective applications (El-Bakoush & Olajide, 2018).

Osteopenia Treatment

Research on formononetin in adult ovariectomized rats has shown that it can reverse established osteopenia. It promotes new bone formation and improves trabecular microarchitecture, highlighting its potential in treating postmenopausal osteoporosis (Tyagi et al., 2012).

properties

CAS RN

4626-22-6

Product Name

Dihydroformononetin

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-8,14,17H,9H2,1H3

InChI Key

INYISIYHXQDCPK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O

melting_point

185-188°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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